molecular formula C5H8ClFO2S B13493586 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride

Cat. No.: B13493586
M. Wt: 186.63 g/mol
InChI Key: OKPUKLJKBHTPPE-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClFO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride typically involves the reaction of cyclobutane derivatives with fluoromethylating agents and sulfonyl chlorides. One common method is the reaction of cyclobutane with fluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product in a pure form .

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Fluoromethyl)cyclobutane-1-sulfonyl chloride is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are of interest in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C5H8ClFO2S

Molecular Weight

186.63 g/mol

IUPAC Name

3-(fluoromethyl)cyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-1-4(2-5)3-7/h4-5H,1-3H2

InChI Key

OKPUKLJKBHTPPE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1S(=O)(=O)Cl)CF

Origin of Product

United States

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